molecular formula C24H17N3O2 B4310950 2-AMINO-6-METHYL-4-(NAPHTHALEN-2-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE

2-AMINO-6-METHYL-4-(NAPHTHALEN-2-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE

Cat. No.: B4310950
M. Wt: 379.4 g/mol
InChI Key: NWNYDGQWPZYRMD-UHFFFAOYSA-N
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Description

2-AMINO-6-METHYL-4-(NAPHTHALEN-2-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of pyranoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-METHYL-4-(NAPHTHALEN-2-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves multi-component reactions. One common method involves the reaction of 2-naphthaldehyde, malononitrile, and 4-hydroxyquinolin-2-one in the presence of a catalyst such as piperidine under reflux conditions . The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyranoquinoline structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-METHYL-4-(NAPHTHALEN-2-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the naphthyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-AMINO-6-METHYL-4-(NAPHTHALEN-2-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Research has indicated potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-AMINO-6-METHYL-4-(NAPHTHALEN-2-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting the function of enzymes or blocking receptor activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These include compounds like quinine and chloroquine, which have well-known medicinal properties.

    Pyranoquinoline derivatives: Similar compounds in this class include other substituted pyranoquinolines with varying biological activities.

Uniqueness

2-AMINO-6-METHYL-4-(NAPHTHALEN-2-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a naphthyl group and a pyranoquinoline core makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-amino-6-methyl-4-naphthalen-2-yl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2/c1-27-19-9-5-4-8-17(19)22-21(24(27)28)20(18(13-25)23(26)29-22)16-11-10-14-6-2-3-7-15(14)12-16/h2-12,20H,26H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNYDGQWPZYRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-AMINO-6-METHYL-4-(NAPHTHALEN-2-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-AMINO-6-METHYL-4-(NAPHTHALEN-2-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-AMINO-6-METHYL-4-(NAPHTHALEN-2-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 4
2-AMINO-6-METHYL-4-(NAPHTHALEN-2-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 5
2-AMINO-6-METHYL-4-(NAPHTHALEN-2-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Reactant of Route 6
2-AMINO-6-METHYL-4-(NAPHTHALEN-2-YL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE

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